molecular formula C16H12O6 B190785 Chrysoeriol CAS No. 491-71-4

Chrysoeriol

Cat. No. B190785
CAS RN: 491-71-4
M. Wt: 300.26 g/mol
InChI Key: SCZVLDHREVKTSH-UHFFFAOYSA-N
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Description

Chrysoeriol is a flavone, chemically the 3’-methoxy derivative of luteolin . It has antioxidant, anti-inflammatory, antitumor, antimicrobial, antiviral, and free radical scavenging activities . It is synthetized in several plant species and comes from several natural sources, especially medicinal plants .


Synthesis Analysis

Chrysoeriol can be biosynthesized from luteolin in Escherichia coli using a rice-derived 3’-O-methyltransferase named ROMT-9 . The enzyme was engineered for better bio-production, and the variants promoted chrysoeriol formation to more than 85 mg/L from 200 mg/L of luteolin in 24 hours .


Molecular Structure Analysis

Chrysoeriol is a 3’-O-methoxy flavone, which means that it is a chemically derived product of luteolin . More details about its molecular structure can be found in various scientific diagrams .


Chemical Reactions Analysis

Chrysoeriol has been shown to have good properties of stability . It has been used in the biosynthesis of chrysoeriol from luteolin in E. coli using ROMT-9 .


Physical And Chemical Properties Analysis

Chrysoeriol is a powder that is stable at -20°C for 3 years and at 4°C for 2 years. In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

Scientific Research Applications

Diabetes Treatment

  • Scientific Field : Pharmacology
  • Application Summary : Chrysoeriol has been found to have significant effects in the treatment of diabetes . In diabetic rats, oral treatment with Chrysoeriol resulted in a considerable reduction in blood glucose levels and an increase in insulin levels .
  • Results or Outcomes : The treatment resulted in a significant reduction in blood glucose levels and an increase in insulin levels compared to diabetic control rats .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : Chrysoeriol has been found to have promising anti-microbial activities against various Gram-negative and Gram-positive bacteria .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cancer Treatment

  • Scientific Field : Oncology
  • Application Summary : Chrysoeriol has been found to have anticancer effects against cervical cancer and lung cancer .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant anticancer effects against cervical cancer and lung cancer .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Application Summary : Chrysoeriol has been found to have high antioxidant activity . It can inhibit lipid peroxidation and peroxyl radical reactions . The glycoside of Chrysoeriol is more effective than the aglycone at scavenging DPPH radicals and inhibiting xanthine/xanthine oxidase .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant antioxidant activity .

Anti-Inflammatory Activity

  • Scientific Field : Pharmacology
  • Application Summary : Chrysoeriol has shown anti-inflammatory effects in several in vitro studies .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant anti-inflammatory effects .

Protection Against Oxidative Stress

  • Scientific Field : Cellular Biology
  • Application Summary : Pre-treating ARPE-19 cells with Chrysoeriol substantially decreased the ROS levels compared with the levels in the cells treated with H2O2 alone .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant protective effects against oxidative stress .

Anti-Arthritis Activity

  • Scientific Field : Pharmacology
  • Application Summary : Chrysoeriol has been found to have anti-arthritis effects . It has been studied for its potential in treating inflammatory diseases like arthritis .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant anti-arthritis effects .

Antithrombotic Activity

  • Scientific Field : Hematology
  • Application Summary : Chrysoeriol has been found to have antithrombotic effects . It has been studied for its potential in preventing blood clots .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant antithrombotic effects .

Antihyperlipidemic Activity

  • Scientific Field : Endocrinology
  • Application Summary : Chrysoeriol has been found to have antihyperlipidemic effects . It has been studied for its potential in treating high levels of fats (lipids) in the blood, a condition known as hyperlipidemia .
  • Results or Outcomes : The results indicate that Chrysoeriol has significant antihyperlipidemic effects .

Future Directions

Chrysoeriol has shown promising potential to prevent or treat diseases including cancer, diabetes, inflammation, osteoporosis, Parkinson’s disease, and cardiovascular diseases . More research is being conducted to explore its benefits .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZVLDHREVKTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197687
Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Chryseriol

CAS RN

491-71-4
Record name Chrysoeriol
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Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Record name Chrysoeriol
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Record name 4',5,7-trihydroxy-3'-methoxyflavone
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Record name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
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Record name CHRYSERIOL
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Record name Chrysoeriol
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Melting Point

330 - 331 °C
Record name Chrysoeriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,960
Citations
A Stochmal, AM Simonet, FA Macias… - Journal of agricultural …, 2001 - ACS Publications
Ten flavone glycosides have been isolated and identified in aerial parts of alfalfa. These included six tricin, one 3‘-O-methyltricetin, and three chrysoeriol glycosides. Most of these …
Number of citations: 106 pubs.acs.org
S Aboulaghras, N Sahib, S Bakrim, T Benali, S Charfi… - Pharmaceuticals, 2022 - mdpi.com
A flavone, chrysoeriol is synthetized in several plant species. It comes from several natural sources, especially medicinal plants. The identification and isolation of this compound has …
Number of citations: 20 www.mdpi.com
MH Kim, SY Kwon, SY Woo, WD Seo, DY Kim - Molecules, 2021 - mdpi.com
… Next, we confirmed that chrysoeriol … chrysoeriol attenuated the cytoprotective effect of chrysoeriol against H 2 O 2 in ARPE-19 cells. The p38 pathway negatively regulated the chrysoeriol…
Number of citations: 25 www.mdpi.com
Z Chen, S Kong, F Song, L Li, H Jiang - Fitoterapia, 2012 - Elsevier
… increased by entacapone, while that of chrysoeriol was decreased by entacapone, which … , chrysoeriol and diosmetin in rat plasma were developed, pharmacokinetics of chrysoeriol and …
Number of citations: 99 www.sciencedirect.com
Z Liu, X Song, Y Xin, X Wang, H Yu, Y Bai… - Chinese medical …, 2009 - mednexus.org
… the protective effect of chrysoeriol,a flavone compound,against … the protective effect of chrysoeriol against DOX-induced … Furthermore,we evaluated the effect of chrysoeriol on the …
Number of citations: 44 mednexus.org
H Takemura, H Uchiyama, T Ohura… - The Journal of steroid …, 2010 - Elsevier
… by the presence of chrysoeriol. In human breast cancer MCF-7 cells, chrysoeriol did not affect the … In conclusion, we present the first report to show that chrysoeriol is a chemopreventive …
Number of citations: 41 www.sciencedirect.com
G Ramirez, A Zamilpa, M Zavala, J Perez… - Journal of …, 2016 - Elsevier
… constituted by a mixture of Chrysoeriol (5,7-… chrysoeriol produced a noncompetitive and mixed inhibition with values of IC 50 =63 and 158 µM respectively. The content of chrysoeriol …
Number of citations: 66 www.sciencedirect.com
K Sadasivam, R Kumaresan - Computational and Theoretical Chemistry, 2011 - Elsevier
… occurring flavonoids such as chrysoeriol and hispidulin have … The calculated BDE values for all OH sites of chrysoeriol and … showing higher antioxidant activity than that of chrysoeriol. …
Number of citations: 79 www.sciencedirect.com
L Zhe, X SONG, X Ying, X WANG, Y Hui… - Chinese Medical …, 2009 - journals.lww.com
… the protective effect of chrysoeriol, a flavone compound, … of chrysoeriol for the first time and tried to find out the preliminary mechanism. Moreover, we investigated whether chrysoeriol …
Number of citations: 3 journals.lww.com
B Mishra, KI Priyadarsini, MS Kumar… - Bioorganic & medicinal …, 2003 - Elsevier
… Chrysoeriol isolated from the aerial part of Gaiyou was found to exhibit antimutagenic activity in Salmonella typhimurium TA98. Chrysoeriol … of chrysoeriol and its glycoside (chrysoeriol-6…
Number of citations: 116 www.sciencedirect.com

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